Chloromethanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of chloromethanesulfonamide derivatives involves various strategies, including organocatalytic asymmetric chlorocyclization and copper-initiated decomposition. For instance, chlorosulfonamide salts have been identified as superior electrophilic chlorine precursors for the organocatalytic asymmetric chlorocyclization of unsaturated amides, yielding products with high levels of stereoselectivity (Jaganathan & Borhan, 2014). Additionally, copper-initiated decomposition of N,N-dichloromethanesulfonamide with substrates like hydrocarbons and ethers has been explored, revealing insights into the reaction mechanisms and product formation (Torimoto, Shingaki, & Nagai, 1977).
Molecular Structure Analysis
The molecular structure and conformational properties of chloromethanesulfonamide derivatives have been characterized through various methods, including X-ray diffraction and computational studies. An example is the layered crystal structure, conformational, and vibrational properties study of 2,2,2-trichloroethoxysulfonamide, providing insights into the molecular arrangement and stability of these compounds (Gil et al., 2013).
Chemical Reactions and Properties
Chloromethanesulfonamides participate in various chemical reactions, including chlorocyclization, chloramination, and cross-coupling reactions. For example, N-chlorosulfonamides have been used as both nitrogen and chlorine sources in the visible-light-promoted chloramination of olefins, demonstrating their versatility and efficiency in organic synthesis (Qin, Ren, & Yu, 2015).
Physical Properties Analysis
The physical properties of chloromethanesulfonamide derivatives, such as solubility and thermal behavior, are critical for their application in various fields. Studies on solubility determination, modeling, and thermodynamic dissolution properties have provided valuable data for the development and optimization of chemical processes involving these compounds (Li, Wu, & Liang, 2019).
Chemical Properties Analysis
Understanding the chemical properties of chloromethanesulfonamide derivatives, including their reactivity and stability under different conditions, is essential for their effective utilization. Research into the atmospheric chemistry of perfluoroalkanesulfonamides, for example, has examined the kinetic and product studies of the OH radical and Cl atom initiated oxidation, highlighting the environmental impact and degradation pathways of these compounds (Martin et al., 2006).
Scientific Research Applications
1. Acaricidal Applications
Chloromethanesulfonamide (CMSA) has been identified as a systemic acaricidal compound with significant activity against various species of phytophagous mites. Its efficacy surpasses that of other compounds like dimethoate and disulfoton. CMSA demonstrates a strong systemic acaricidal activity against pests such as the citrus red mite, two-spotted spider mite, and the carmine mite. When applied to the soil or painted on the trunk and leaf surface of mandarin orange trees, CMSA effectively controls these pests while exhibiting low toxicity to mammals and carp (Ogawa, Shimazu, & Nishimura, 1987).
2. Water Treatment
In water treatment, chloromethanesulfonamide is relevant in the context of trihalomethanes (THMs) formation during the chlorination of surface water. Research has focused on modeling and optimizing THMs formation potential in drinking water sources. Factors like chlorine dose, dissolved organic carbon ratio, pH, temperature, and reaction time significantly affect THM formation. The developed models can be used to optimize water treatment processes to control THMs within safe limits, emphasizing the role of chloromethanesulfonamide in managing water quality (Singh, Rai, Pandey, & Sinha, 2011).
3. Organocatalytic Asymmetric Chlorocyclization
Chlorosulfonamide salts, including chloromethanesulfonamide, are found to be effective electrophilic chlorine precursors in the organocatalytic asymmetric chlorocyclization of unsaturated amides. This process is significant in organic chemistry, allowing for the synthesis of products with high levels of stereoselectivity at ambient temperatures. This application underscores the importance of chloromethanesulfonamide in facilitating chemical reactions critical for pharmaceutical and chemical research (Jaganathan & Borhan, 2014).
Safety And Hazards
Future Directions
While specific future directions for Chloromethanesulfonamide are not available, it’s worth noting that the development of peptide drugs, which include compounds like Chloromethanesulfonamide, is one of the hottest topics in pharmaceutical research . Additionally, the development of new interfacial polymerization strategies for fabricating next-generation thin-film composite desalination membranes is an active area of research .
properties
IUPAC Name |
chloromethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4ClNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXHCUKQISJQBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175603 | |
Record name | Methanesulfonamide, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethanesulfonamide | |
CAS RN |
21335-43-3 | |
Record name | 1-Chloromethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21335-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide, 1-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021335433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonamide, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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